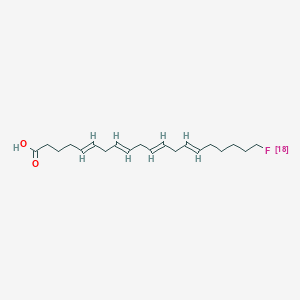

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid, also known as 18F-FATP, is a radiopharmaceutical compound that has shown potential in various biomedical imaging applications.

Mécanisme D'action

The mechanism of action of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the uptake and metabolism of the compound by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is taken up by cells and metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid are related to its metabolism and uptake by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments is its ability to provide information about the metabolic activity of cells in the body. This information can be used to study various diseases and conditions, including heart disease and cancer. However, there are also limitations to using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments. One limitation is the cost of the compound, which can be expensive to produce and use. Another limitation is the short half-life of the compound, which means that it must be used soon after synthesis.

Orientations Futures

There are several future directions for the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in biomedical imaging and research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in combination with other imaging agents to provide more comprehensive information about disease and metabolic activity. Additionally, the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in preclinical studies may provide valuable information about the safety and efficacy of new drugs and treatments.

Méthodes De Synthèse

The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the reaction of a precursor molecule with a radioactive fluorine atom. The precursor molecule used in the synthesis is a long-chain fatty acid, which is first activated by the formation of a thioester bond with Coenzyme A (CoA). The activated fatty acid is then reacted with a fluorine-containing reagent to produce the final product, (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid. The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is typically performed using a cyclotron, which is a type of particle accelerator that can produce high-energy particles for use in nuclear reactions.

Applications De Recherche Scientifique

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used in various biomedical imaging applications, including positron emission tomography (PET) and magnetic resonance imaging (MRI). PET is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a tracer for imaging myocardial fatty acid metabolism in patients with heart disease. MRI is another imaging technique that uses magnetic fields and radio waves to produce images of the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a contrast agent for imaging brain tumors and other types of cancer.

Propriétés

Numéro CAS |

161882-27-5 |

|---|---|

Nom du produit |

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid |

Formule moléculaire |

C4H3FN2O2 |

Poids moléculaire |

321.5 g/mol |

Nom IUPAC |

(5E,8E,11E,14E)-20-(18F)fluoranylicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H31FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+/i21-1 |

Clé InChI |

SYCLRLSYDSKRQU-RVMDOCBSSA-N |

SMILES isomérique |

C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CC[18F] |

SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |

SMILES canonique |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |

Synonymes |

20-fluoroarachidonic acid FAA-20 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)

![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)